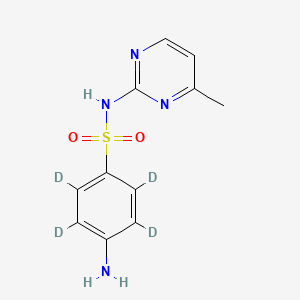
Perchlorate de S-(-)-Cotinine
Vue d'ensemble
Description
S-(-)-Cotinine Perchlorate: is a chemical compound that combines cotinine, a metabolite of nicotine, with perchlorate, a powerful oxidizing agent Cotinine is often used as a biomarker for tobacco exposure, while perchlorate is known for its applications in propellants and explosives
Applications De Recherche Scientifique
Chemistry: S-(-)-Cotinine Perchlorate is used in research to study the reactivity of perchlorate ions and their interactions with organic compounds. It serves as a model compound for understanding the behavior of perchlorate in various chemical environments.
Biology: In biological research, S-(-)-Cotinine Perchlorate is used to investigate the metabolic pathways of cotinine and its effects on biological systems. It helps in understanding the impact of tobacco exposure on human health.
Medicine: The compound is studied for its potential therapeutic applications, particularly in the context of nicotine addiction and its metabolic effects. Researchers explore its role in developing treatments for smoking cessation.
Industry: S-(-)-Cotinine Perchlorate finds applications in the development of analytical methods for detecting cotinine in biological samples. It is also used in the production of specialized chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-Cotinine Perchlorate typically involves the reaction of S-(-)-cotinine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
S-(-)-Cotinine+HClO4→S-(-)-Cotinine Perchlorate
Industrial Production Methods: Industrial production of S-(-)-Cotinine Perchlorate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would require stringent safety measures due to the reactive nature of perchloric acid. The product is then purified and characterized using various analytical techniques to ensure its purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: S-(-)-Cotinine Perchlorate can undergo various chemical reactions, including:
Oxidation: The perchlorate ion can act as a strong oxidizing agent, leading to the oxidation of other compounds.
Reduction: Under specific conditions, the perchlorate ion can be reduced to chloride.
Substitution: The cotinine moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium thiosulfate and iron(II) sulfate can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Oxidized derivatives of cotinine.
Reduction: Chloride ions and reduced cotinine derivatives.
Substitution: Substituted cotinine derivatives with different functional groups.
Mécanisme D'action
The mechanism of action of S-(-)-Cotinine Perchlorate involves the interaction of cotinine with biological targets and the oxidative properties of perchlorate. Cotinine binds to nicotinic acetylcholine receptors, influencing neurotransmitter release and signaling pathways. Perchlorate, on the other hand, can disrupt iodine uptake in the thyroid gland, affecting thyroid hormone synthesis.
Comparaison Avec Des Composés Similaires
R-(-)-Cotinine Perchlorate: The enantiomer of S-(-)-Cotinine Perchlorate with similar chemical properties but different biological activity.
Nicotine Perchlorate: Combines nicotine with perchlorate, used in similar research applications.
Cotinine Hydrochloride: A salt form of cotinine used as a biomarker for tobacco exposure.
Uniqueness: S-(-)-Cotinine Perchlorate is unique due to its specific stereochemistry, which influences its interaction with biological targets. Its combination with perchlorate adds oxidative properties, making it a valuable compound for research in both chemistry and biology.
Conclusion
S-(-)-Cotinine Perchlorate is a compound with diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool for studying the effects of cotinine and perchlorate in various contexts.
Propriétés
IUPAC Name |
(5S)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one;perchloric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClHO4/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8;2-1(3,4)5/h2-3,6-7,9H,4-5H2,1H3;(H,2,3,4,5)/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPGJSNBNYRZDX-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=CC=C2.OCl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CCC1=O)C2=CN=CC=C2.OCl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747378 | |
| Record name | Perchloric acid--(5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217692-15-3 | |
| Record name | 2-Pyrrolidinone, 1-methyl-5-(3-pyridinyl)-, (5S)-, compd. with perchlorate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217692-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perchloric acid--(5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)


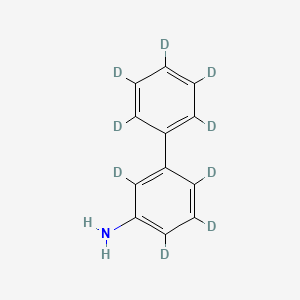
![2-[Nalpha-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)

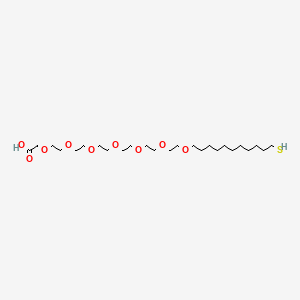
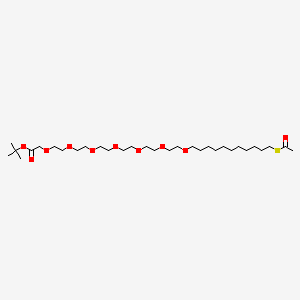
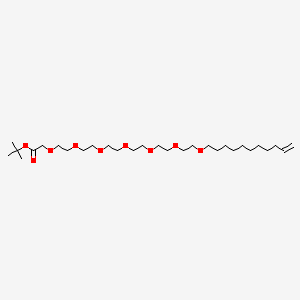

![1-(2-Methylsulfonylsulfanylethyl)-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B561762.png)
